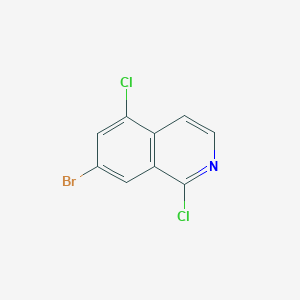

7-Bromo-1,5-dichloroisoquinoline

Description

General Context and Academic Significance of Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif found in a vast array of natural products and synthetically developed molecules. rsc.org Its presence in numerous alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms, underscores its biological importance. nih.gov The unique arrangement of atoms in the isoquinoline framework imparts specific physicochemical properties that make it a privileged structure in medicinal chemistry and materials science. rsc.orgnih.gov

Academically, the synthesis and functionalization of isoquinoline derivatives remain a vibrant area of research. nih.gov Chemists are continually exploring novel and efficient methods to construct and modify the isoquinoline core, aiming to generate diverse molecular architectures with tailored properties. rsc.orgnih.gov The inherent reactivity of the isoquinoline ring system allows for the introduction of various substituents at different positions, leading to a wide range of derivatives with distinct biological activities and material characteristics. nih.gov

Strategic Importance of Halogenation in Modulating Reactivity and Molecular Recognition

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modulating the properties of organic compounds, including isoquinolines. rsc.org The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and steric profile. nih.gov These modifications, in turn, influence the molecule's reactivity in chemical transformations and its ability to interact with biological targets, a process known as molecular recognition. rsc.orgnih.gov

In the context of isoquinolines, halogen atoms can act as versatile synthetic handles. acs.org The carbon-halogen bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.orgacs.org This allows for the construction of complex molecular frameworks from simpler halogenated precursors. acs.org Furthermore, the specific placement of halogen atoms on the isoquinoline scaffold can direct the course of subsequent chemical reactions, a concept known as regioselectivity. researchgate.net

The presence of halogens can also profoundly impact the biological activity of isoquinoline derivatives. nih.gov By altering the molecule's shape and electronic distribution, halogens can enhance its binding affinity to specific enzymes or receptors. nih.gov This principle is widely exploited in drug discovery to optimize the potency and selectivity of lead compounds. For instance, studies have shown that the introduction of different halogens into an isoquinoline scaffold can switch the selectivity of inhibition between different enzymes. nih.gov

Overview of Research Trajectories for Multi-Halogenated Isoquinolines: An Academic Perspective

Research into multi-halogenated isoquinolines is driven by the quest for novel compounds with unique chemical and biological properties. The presence of multiple halogen atoms offers a higher degree of control over the molecule's characteristics and provides more opportunities for synthetic diversification.

One significant research trajectory focuses on the development of new and efficient methods for the selective halogenation of the isoquinoline core. acs.org Due to the inherent electronic properties of the isoquinoline ring, direct halogenation often occurs at specific positions. acs.org Therefore, chemists are developing innovative strategies, such as dearomatization-rearomatization sequences and the use of directing groups, to achieve halogenation at less favored positions. rsc.orgacs.orgacs.org

Another key area of investigation involves exploring the reactivity of multi-halogenated isoquinolines in various chemical transformations. The differential reactivity of different carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be exploited to achieve site-selective modifications, allowing for the stepwise introduction of different functional groups. researchgate.net This selective functionalization is crucial for the synthesis of complex target molecules.

Furthermore, there is a growing interest in the biological evaluation of multi-halogenated isoquinolines. These compounds are being investigated for a wide range of potential applications, including as anticancer, antiviral, and antimicrobial agents. lookchem.com The ability to fine-tune the biological activity through the strategic placement of multiple halogen atoms makes this class of compounds a promising area for continued research.

Data on Halogenated Isoquinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Applications |

| 7-Bromo-1,5-dichloroisoquinoline | 1601233-83-3 | C₉H₄BrCl₂N | 276.94 | Organic synthesis intermediate bldpharm.com |

| 7-Bromo-1-chloroisoquinoline | 215453-51-3 | C₉H₅BrClN | 242.49 | Organic chemical synthesis intermediate chemicalbook.com |

| 5-Bromo-1,3-dichloroisoquinoline | 1215767-89-7 | C₉H₄BrCl₂N | 276.94 | Investigated as a potential antiviral agent |

| 6-Bromo-1,3-dichloroisoquinoline | 552331-05-2 | C₉H₄BrCl₂N | 276.94 | Intermediate in the synthesis of pharmaceuticals and agrochemicals lookchem.com |

| 4-Bromoisoquinoline | Not specified | C₉H₆BrN | 208.05 | Intermediate in the synthesis of biologically active molecules acs.org |

| 1-Chloroisoquinoline | 19493-44-8 | C₉H₆ClN | 163.60 | Intermediate in organic synthesis chemicalbook.com |

Properties

IUPAC Name |

7-bromo-1,5-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSWQNJERZQBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601233-83-3 | |

| Record name | 7-bromo-1,5-dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**chemical Reactivity and Transformation Mechanisms of 7 Bromo 1,5 Dichloroisoquinoline**

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halo-isoquinolines. The reaction's feasibility and regioselectivity are governed by the stability of the intermediate Meisenheimer complex, which is significantly influenced by the position of the leaving group relative to the activating nitrogen atom.

The chloro group at the C-1 position of the isoquinoline (B145761) ring is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the position's proximity to the ring nitrogen. The nitrogen atom acts as a powerful electron sink, stabilizing the negative charge that develops in the transition state and the subsequent Meisenheimer intermediate.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom at the C-1 position, leading to the formation of a tetrahedral intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the chloride ion is expelled as the leaving group, restoring the aromaticity of the heterocyclic ring and yielding the 1-substituted isoquinoline product. Studies on analogous systems like 1,3-dichloroisoquinoline (B189448) have shown that substitution occurs selectively at the C-1 position, underscoring its heightened electrophilicity. shahucollegelatur.org.inogarev-online.ru

In contrast to the highly activated C-1 position, the C-5 chloro and C-7 bromo substituents exhibit significantly lower reactivity towards nucleophilic aromatic substitution. The C-5 chloro group, being on the carbocyclic ring, is less activated than the C-1 chloro group. However, its position para to the ring nitrogen still allows for some degree of electronic activation through resonance.

The C-7 bromo group is situated on the benzene (B151609) ring portion of the isoquinoline and is the least activated of the three halogens towards SNAr. Its position is electronically remote from the primary activating influence of the heterocyclic nitrogen. Consequently, harsh reaction conditions would be required to induce nucleophilic substitution at this site, with the C-1 and C-5 positions being far more susceptible to reaction. Therefore, a clear reactivity gradient exists: C-1 (Cl) > C-5 (Cl) > C-7 (Br).

Organometallic Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Organometallic cross-coupling reactions are powerful tools for the selective functionalization of halogenated aromatic systems, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The site-selectivity in polyhalogenated compounds like 7-bromo-1,5-dichloroisoquinoline is primarily determined by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl for oxidative addition to the metal catalyst.

The Suzuki-Miyaura, Sonogashira, and Heck reactions are palladium-catalyzed cross-couplings that are widely used in synthetic chemistry. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net For 7-bromo-1,5-dichloroisoquinoline, the C-7 bromo position is the most probable site for initial reaction in these couplings due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for selective functionalization at C-7 while leaving the two chloro substituents intact for potential subsequent transformations.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to control the site of reaction. For instance, in some polyhalogenated heterocycles, specific ligand systems can steer the reaction towards the typically less reactive C-Cl bond. rsc.org However, the general expectation for standard conditions is preferential coupling at the C-7 position.

Table 1: Predicted Site-Selectivity in Cross-Coupling Reactions of 7-Bromo-1,5-dichloroisoquinoline This table is illustrative and based on general principles of cross-coupling reactions.

| Reaction Type | Primary Reactive Site | Typical Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | C-7 (Bromo) | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | C-7 (Bromo) | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Heck | C-7 (Bromo) | Alkene (e.g., acrylate) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. researchgate.netorganic-chemistry.org Similar to the C-C coupling reactions, the reactivity order favors the C-Br bond. Therefore, amination of 7-bromo-1,5-dichloroisoquinoline is expected to occur selectively at the C-7 position. This allows for the introduction of a primary or secondary amine at this site. Studies on the amination of dihaloquinolines have demonstrated that selective monoamination can be achieved. scienceopen.com

Following an initial cross-coupling reaction, intramolecular N-heterocyclization can be employed to construct additional fused ring systems. For example, after a Suzuki coupling at C-7 to introduce an ortho-aminoaryl group, a subsequent intramolecular Buchwald-Hartwig amination could potentially be used to form a new heterocyclic ring.

Table 2: Representative Buchwald-Hartwig Amination Conditions This table provides general conditions and is not based on specific experimental data for 7-Bromo-1,5-dichloroisoquinoline.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Aryl Chloride | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 |

Lithiation and Halogen-Metal Exchange Reactions for Directed Functionalization

Halogen-metal exchange is a powerful method for generating organometallic intermediates that can be trapped with various electrophiles. wikipedia.org This reaction is typically very fast and highly regioselective. The rate of exchange follows the trend I > Br > Cl, making the C-7 bromo position of 7-bromo-1,5-dichloroisoquinoline the exclusive site for this transformation under standard conditions using alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. harvard.eduresearchgate.net

This reaction generates a 7-lithio-1,5-dichloroisoquinoline intermediate. This potent nucleophile can then react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new functional group specifically at the C-7 position. This method offers a complementary strategy to palladium-catalyzed cross-coupling for the selective functionalization of the C-7 position.

Table 3: Common Electrophiles Used in Trapping Lithiated Species

| Electrophile | Functional Group Introduced |

|---|---|

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ (Carbon Dioxide) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Secondary/Tertiary Alcohol |

| I₂ (Iodine) | Iodide (-I) |

| Alkyl Halides | Alkyl Group |

Oxidation, Reduction, and Other Electrophilic/Radical Transformations of the Isoquinoline Core

The reactivity of the 7-bromo-1,5-dichloroisoquinoline core is significantly influenced by the electronic properties of the constituent atoms. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a site for oxidation. Conversely, the aromatic system can undergo reduction. The presence of three electron-withdrawing halogen atoms (one bromine and two chlorine atoms) profoundly deactivates the carbocyclic and heterocyclic rings, making electrophilic substitution challenging while influencing the course of reduction and oxidation reactions.

Oxidation

The most common oxidation reaction for the isoquinoline core involves the nitrogen atom. Oxidation of isoquinolines with peroxy acids or other oxidizing agents typically yields the corresponding isoquinoline N-oxide. nih.govshahucollegelatur.org.in This reaction occurs on the nitrogen atom due to its basicity and the availability of its lone pair for reaction with electrophilic oxygen sources. shahucollegelatur.org.in For 7-bromo-1,5-dichloroisoquinoline, this transformation would result in the formation of 7-bromo-1,5-dichloroisoquinoline N-oxide.

Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been effectively used for the oxidative cyclization of ketoximes to produce various isoquinoline N-oxide derivatives. nih.gov While this represents a synthetic route to the N-oxide scaffold rather than a direct oxidation of the parent isoquinoline, it highlights a modern approach to accessing this class of compounds. nih.govorganic-chemistry.org The general transformation of an isoquinoline to its N-oxide is a fundamental reaction, though specific studies detailing the oxidation of 7-bromo-1,5-dichloroisoquinoline are not prevalent. shahucollegelatur.org.inchemicalbook.com

Reduction

The isoquinoline nucleus can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the isoquinoline ring system. vulcanchem.com Depending on the catalyst and reaction conditions, this can result in the saturation of the nitrogen-containing ring or the complete saturation of both rings to form decahydroisoquinoline. In the case of halogenated isoquinolines, catalytic hydrogenation can also lead to dehalogenation.

For instance, studies on related polyhalogenated isoquinolines demonstrate that reduction can selectively saturate the carbocyclic ring. Catalytic hydrogenation (H₂/Pd-C) of compounds like 5-bromo-1,8-dichloroisoquinoline (B6163271) is known to produce the corresponding tetrahydroisoquinoline derivatives, which may exhibit modified biological activity. vulcanchem.com This process involves the saturation of the benzene ring portion of the molecule. vulcanchem.com Such reactions highlight a potential pathway for modifying the 7-bromo-1,5-dichloroisoquinoline scaffold.

| Substrate Analogue | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Halogenated Isoquinoline Derivatives | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Tetrahydroisoquinoline derivatives | vulcanchem.com |

Other Electrophilic/Radical Transformations of the Isoquinoline Core

Electrophilic aromatic substitution on the parent isoquinoline ring typically occurs at the C5 and C8 positions. shahucollegelatur.org.in However, the 7-bromo-1,5-dichloroisoquinoline molecule is heavily substituted with three strongly electron-withdrawing halogen atoms. These substituents significantly deactivate the entire aromatic system towards further electrophilic attack, such as nitration or sulfonation, making such reactions exceptionally difficult to achieve. The positions C5 and C7 are already substituted, and the deactivating effect of the halogens at C1, C5, and C7 would further reduce the nucleophilicity of the remaining C6 and C8 positions.

Radical transformations on the isoquinoline core itself are less common. However, radical reactions can be initiated at substituents attached to the ring. For example, research on substituted isoquinolin-1(2H)-ones has shown that a methyl group on the benzene ring can undergo radical bromination using N-bromosuccinimide (NBS) under photochemical conditions to yield a bromomethyl derivative. thieme-connect.de This indicates that if an alkyl substituent were present on the 7-bromo-1,5-dichloroisoquinoline ring, it could potentially be a site for radical functionalization.

In-depth Analysis of 7-Bromo-1,5-dichloroisoquinoline Derivatization and Advanced Functionalization Strategies

The strategic functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the isoquinoline scaffold is of significant interest due to its prevalence in biologically active natural products and synthetic pharmaceuticals. This article focuses exclusively on the chemical transformations of a specific, highly functionalized isoquinoline, 7-Bromo-1,5-dichloroisoquinoline , exploring its potential in the synthesis of complex molecular architectures. The strategic placement of three distinct halogen atoms at the C1, C5, and C7 positions offers a versatile platform for selective, stepwise modifications, enabling the generation of diverse molecular entities.

Derivatization and Advanced Functionalization Strategies of 7 Bromo 1,5 Dichloroisoquinoline

The reactivity of the halogen substituents on the isoquinoline (B145761) core is dictated by their electronic environment. The chlorine atom at the C1 position is generally the most susceptible to nucleophilic substitution due to the activating effect of the adjacent nitrogen atom. The C7-bromo and C5-chloro substituents on the benzene (B151609) ring are more amenable to transformations via transition-metal-catalyzed cross-coupling reactions. This differential reactivity is fundamental to the selective derivatization of the molecule.

The controlled, sequential replacement of the halogen atoms of 7-Bromo-1,5-dichloroisoquinoline allows for the precise construction of highly substituted isoquinoline derivatives. A typical synthetic approach would involve the initial selective reaction at the most reactive C1 position, followed by subsequent functionalization at the C7 and C5 positions.

For instance, a nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce a variety of nucleophiles at the C1 position. This could be followed by a Suzuki or Sonogashira cross-coupling reaction at the C7-bromo position, which is generally more reactive than the C5-chloro position in such catalytic cycles. Finally, the less reactive C5-chloro position can be functionalized under more forcing reaction conditions. This stepwise approach provides access to a wide array of tri-substituted isoquinolines with diverse functionalities.

Table 1: Hypothetical Sequential Functionalization of 7-Bromo-1,5-dichloroisoquinoline

| Step | Position | Reaction Type | Reagent/Catalyst | Resulting Intermediate/Product |

| 1 | C1 | SNAr | R-NH2 | 7-Bromo-5-chloro-1-(alkylamino)isoquinoline |

| 2 | C7 | Suzuki Coupling | R'-B(OH)2 / Pd catalyst | 7-Aryl-5-chloro-1-(alkylamino)isoquinoline |

| 3 | C5 | Buchwald-Hartwig Amination | R''-NH2 / Pd catalyst | 7-Aryl-5-(alkylamino)-1-(alkylamino)isoquinoline |

This table represents a conceptual synthetic pathway. Actual reaction conditions would require experimental optimization.

The dihalo-functionality on the benzene portion of 7-Bromo-1,5-dichloroisoquinoline makes it an attractive precursor for the synthesis of polycyclic and fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, novel ring systems can be constructed, leading to compounds with unique three-dimensional structures and potentially novel biological activities.

For example, a double Heck reaction or a sequential Sonogashira coupling followed by an intramolecular cyclization could be envisioned to build additional rings onto the isoquinoline core. The strategic installation of appropriate functional groups at the C5 and C7 positions via cross-coupling would be the initial step, followed by a ring-closing reaction to forge the new heterocyclic or carbocyclic ring.

While 7-Bromo-1,5-dichloroisoquinoline itself is achiral, its derivatization can lead to the formation of chiral molecules. Stereoselectivity can be introduced through the use of chiral reagents, catalysts, or auxiliaries during the functionalization process. For instance, the introduction of a substituent at the C1 position could create a stereocenter if the incoming nucleophile is attached to a prochiral center.

Furthermore, if a functional group introduced onto the isoquinoline scaffold can direct a subsequent stereoselective reaction on an adjacent part of the molecule, then chiral isoquinoline derivatives can be accessed. Asymmetric catalysis, such as enantioselective hydrogenation of a double bond introduced via a Wittig-type reaction at a substituent, represents a plausible strategy.

The orthogonal reactivity of the three halogen atoms in 7-Bromo-1,5-dichloroisoquinoline makes it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery and materials science. By systematically varying the substituents at the C1, C5, and C7 positions, a large and diverse collection of molecules can be rapidly synthesized.

This combinatorial approach, often facilitated by automated synthesis platforms, allows for the exploration of a vast chemical space around the isoquinoline core. The resulting libraries can be screened for a wide range of biological targets or material properties, accelerating the discovery of new lead compounds or functional materials.

**advanced Spectroscopic and Chromatographic Characterization Methodologies**

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 7-Bromo-1,5-dichloroisoquinoline, providing an exact mass measurement that confirms its elemental composition. The molecular formula, C₉H₄BrCl₂N, dictates a monoisotopic mass of 274.8873 g/mol . HRMS can verify this mass with high precision, typically within a few parts per million (ppm), which is crucial for unambiguous identification.

Beyond accurate mass, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers a detailed fingerprint of the molecule's structure. The fragmentation of halogenated isoquinolines generally follows predictable pathways. researchgate.netnih.gov For 7-Bromo-1,5-dichloroisoquinoline, collision-induced dissociation (CID) is expected to initiate the sequential loss of the halogen atoms. The weaker Carbon-Bromine bond is likely to cleave first, followed by the loss of the two chlorine atoms. Other characteristic fragmentations, such as the loss of HCN, can also be observed. acs.org The isotopic patterns resulting from the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are distinctive and aid in the confirmation of fragment ion compositions. acs.org

A predicted fragmentation pathway and the corresponding accurate masses of the major ions are detailed in the table below.

Table 1: Predicted HRMS Fragmentation Data for 7-Bromo-1,5-dichloroisoquinoline

| Predicted Fragment Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₉H₅BrCl₂N]⁺ | 275.8951 | Protonated Molecular Ion |

| [M-Br]⁺ | [C₉H₄Cl₂N]⁺ | 195.9770 | Loss of Bromine radical |

| [M-Br-Cl]⁺ | [C₉H₄ClN]⁺ | 161.0003 | Sequential loss of Chlorine radical |

| [M-Br-2Cl]⁺ | [C₉H₄N]⁺ | 126.0338 | Sequential loss of second Chlorine radical |

| [M-Cl]⁺ | [C₉H₄BrClN]⁺ | 240.9275 | Initial loss of Chlorine radical |

| [C₈H₄Cl]⁺ | [C₈H₄Cl]⁺ | 123.0047 | Loss of Br, Cl, and HCN |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of 7-Bromo-1,5-dichloroisoquinoline in solution. While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on data from structurally similar halogenated isoquinolines. rsc.orgrsc.orgacs.org The electron-withdrawing effects of the three halogen substituents will significantly influence the chemical shifts of the remaining four aromatic protons and nine carbon atoms, generally shifting them to a lower field (higher ppm). ucl.ac.uk

Two-dimensional (2D) NMR experiments are critical for assigning the specific signals of the protons and carbons in the isoquinoline (B145761) system.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 7-Bromo-1,5-dichloroisoquinoline, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for the protonated carbons (C-3, C-4, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is vital for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the proton at C-8 would show a correlation to the carbon at C-7, confirming the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. In a rigid aromatic system like this, NOESY can help confirm assignments by showing spatial proximity between protons on the same ring.

The combined application of these techniques allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-1,5-dichloroisoquinoline

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at position) |

|---|---|---|---|

| 1 | - | ~152 | - |

| 3 | ~8.3 | ~125 | C-1, C-4, C-4a |

| 4 | ~7.8 | ~129 | C-3, C-5, C-8a |

| 4a | - | ~135 | - |

| 5 | - | ~133 | - |

| 6 | ~7.9 | ~130 | C-5, C-7, C-8 |

| 7 | - | ~122 | - |

| 8 | ~8.1 | ~128 | C-6, C-7, C-8a |

| 8a | - | ~145 | - |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in the solid phase. rsc.org It is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and for characterizing amorphous solids, which lack long-range order and are therefore not amenable to X-ray diffraction. nih.gov

For 7-Bromo-1,5-dichloroisoquinoline, ssNMR can provide detailed information about the local environment of each atom. The chemical shifts in ssNMR are highly sensitive to molecular packing, conformation, and intermolecular interactions, such as halogen bonding. acs.orgscience.gov Different polymorphs of the compound would yield distinct ssNMR spectra. Furthermore, ³⁵Cl and ⁷⁹/⁸¹Br ssNMR can be employed to directly probe the halogen atoms. The quadrupolar coupling constant and chemical shift anisotropy, measurable in the solid state, are extremely sensitive to the electronic environment and the nature of any intermolecular halogen bonds. nih.gov This makes ssNMR an ideal tool for investigating the packing arrangements and potential polymorphism of 7-Bromo-1,5-dichloroisoquinoline.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending.

Raman Spectroscopy: This method involves scattering of laser light, providing information on vibrational modes that are often complementary to FT-IR. Symmetric vibrations, in particular, tend to be strong in Raman spectra.

For 7-Bromo-1,5-dichloroisoquinoline, the spectra would be dominated by vibrations of the isoquinoline core and the carbon-halogen bonds. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic system typically appear in the 1400-1650 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the lower frequency "fingerprint" region (below 1000 cm⁻¹). Specifically, C-Cl stretches are anticipated in the 600-800 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, typically between 500-700 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Assignments for 7-Bromo-1,5-dichloroisoquinoline

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Medium | Medium |

| 1550-1650 | Aromatic C=C/C=N Stretch | Strong | Strong |

| 1000-1200 | Aromatic Ring Breathing/Deformation | Medium | Strong |

| 600-800 | C-Cl Stretch | Strong | Medium |

| 500-700 | C-Br Stretch | Strong | Medium |

| 750-900 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

X-ray Crystallography for Precise Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide exact bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

For 7-Bromo-1,5-dichloroisoquinoline, obtaining a suitable single crystal would allow for the unequivocal confirmation of its constitution and the substitution pattern of the halogen atoms. The analysis would reveal the planarity of the isoquinoline ring system and detail any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. While a specific crystal structure for this compound has not been reported publicly, data from related imidazoisoquinolin-2-ylidene silver complexes have demonstrated the utility of this technique in confirming absolute configurations and molecular geometries. acs.org

Table 4: Information Obtainable from X-ray Crystallography of 7-Bromo-1,5-dichloroisoquinoline

| Parameter | Description |

|---|---|

| Molecular Structure | Unambiguous confirmation of atom connectivity and substitution pattern. |

| Bond Lengths & Angles | Precise measurements (e.g., C-C, C-N, C-Cl, C-Br bonds) for comparison with theoretical models. |

| Conformation | Assessment of the planarity of the isoquinoline ring system. |

| Crystal Packing | Analysis of intermolecular forces like π-π stacking and halogen bonding. |

| Unit Cell Dimensions | Determination of the crystal system and space group. |

Advanced Chromatographic Separations (e.g., Chiral HPLC, Preparative SFC) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of synthesized 7-Bromo-1,5-dichloroisoquinoline. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard method for this purpose. acs.org A reversed-phase HPLC method would typically be used to separate the target compound from starting materials, by-products, and other impurities.

Since 7-Bromo-1,5-dichloroisoquinoline is an achiral molecule, methods for determining enantiomeric excess, such as chiral HPLC or preparative Supercritical Fluid Chromatography (SFC), are not applicable. The primary role of chromatography in this context is to establish chemical purity. A typical analysis would involve monitoring the elution profile at a specific UV wavelength and quantifying the area of the main peak relative to any impurity peaks.

Table 5: Representative HPLC Method for Purity Analysis of 7-Bromo-1,5-dichloroisoquinoline

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Single major peak with purity >95% |

**theoretical and Computational Chemistry Investigations**

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties.bath.ac.ukchemspider.commdpi.comacs.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Electronic Structure: DFT calculations can map the electron density surface, revealing how the electronegative halogen atoms (bromine and chlorine) withdraw electron density from the isoquinoline (B145761) core. This creates a non-uniform distribution of charge, which is key to the molecule's reactivity. The positions of the substituents are critical: the chlorine atoms at positions 1 and 5, and the bromine at position 7, would significantly influence the aromatic system's electronic landscape.

Reactivity Descriptors: From the calculated electronic structure, several key reactivity descriptors can be derived. These metrics predict how the molecule will interact with other chemical species. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-deficient areas (positive potential), prone to nucleophilic attack. For 7-Bromo-1,5-dichloroisoquinoline, strong positive potentials would be expected near the carbon atoms bonded to the halogens.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, predicting the most likely locations for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Properties: DFT methods can also predict spectroscopic data, which is invaluable for compound characterization. This includes simulating NMR (1H and 13C) chemical shifts, which can be compared to experimental data to confirm the structure.

Illustrative Data Table: Predicted Reactivity Descriptors for 7-Bromo-1,5-dichloroisoquinoline

Disclaimer: The following data are hypothetical examples based on typical DFT calculation results for similar halogenated aromatic compounds and are for illustrative purposes only. Specific experimental or computational verification is required.

| Descriptor | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates a moderate ability to donate electrons. The molecule is not a strong electron donor due to the electron-withdrawing halogens. |

| LUMO Energy | ~ -1.5 eV | A low-lying LUMO suggests a strong propensity to accept electrons, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.5 eV | A relatively large gap suggests high kinetic stability, but the molecule remains reactive due to polarized bonds. |

| MEP Analysis | Negative Potential: Primarily located on the nitrogen atom. Positive Potential: Concentrated around the C1, C5, and C7 positions, as well as the hydrogen atoms of the aromatic ring. The potential at C1 is expected to be highly positive, making it a prime site for nucleophilic substitution. | The nitrogen atom is the most likely site for protonation or coordination to Lewis acids. The carbon atoms attached to the halogens are highly electrophilic and are the most probable sites for nucleophilic attack. |

| 13C NMR Shift (Predicted) | C1, C5, C7: Predicted to be significantly downfield shifted compared to unsubstituted isoquinoline. | The electron-withdrawing effect of the halogens deshields the attached carbon nuclei, causing them to resonate at higher chemical shifts. This prediction is a key tool for structural verification. |

Computational Modeling of Reaction Mechanisms and Transition State Analysis.chemspider.comwhiterose.ac.uk

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This is particularly useful for understanding reactions involving multi-halogenated substrates like 7-Bromo-1,5-dichloroisoquinoline, where multiple reaction pathways are often possible.

By modeling a reaction, chemists can map the potential energy surface that connects reactants to products. This involves locating and characterizing:

Transition States (TS): The highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate.

Intermediates: Stable or metastable species that are formed and consumed during the reaction, such as Meisenheimer complexes in nucleophilic aromatic substitution.

For 7-Bromo-1,5-dichloroisoquinoline, a key reaction to model would be nucleophilic aromatic substitution (SNAr). Computational analysis could determine the activation barriers for a nucleophile to attack the C1, C5, or C7 positions. Such studies would likely show that the C1 position is the most kinetically favored site for substitution due to the electronic influence of the adjacent nitrogen atom, which helps stabilize the negative charge in the transition state. Transition state analysis would provide the precise geometry of the interacting molecules at the peak of the energy barrier.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions.bath.ac.uk

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations treat atoms as classical particles interacting through a defined force field.

For a relatively rigid molecule like 7-Bromo-1,5-dichloroisoquinoline, MD simulations are less about exploring a wide conformational landscape and more about understanding its interactions with other molecules. For example, an MD simulation could model:

Solvation: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute, which can significantly impact reactivity.

Intermolecular Interactions: How multiple molecules of 7-Bromo-1,5-dichloroisoquinoline might stack or arrange in a condensed phase (e.g., in a crystal), governed by weak interactions like π-π stacking and halogen bonding.

Binding to a Surface or Active Site: If the molecule were being studied as a potential ligand or material component, MD could simulate its binding pose and affinity to a protein active site or a material surface.

In Silico Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

In silico (i.e., computational) methods are invaluable for predicting the outcome of complex chemical reactions, saving significant time and resources in the lab. For 7-Bromo-1,5-dichloroisoquinoline, a key challenge is predicting which of the three halogen atoms will react in a given transformation, a question of regioselectivity.

Computational models can predict regioselectivity in important reactions such as:

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The relative reactivity of C-Cl and C-Br bonds is a central question. Generally, the C-Br bond is more reactive in oxidative addition to a palladium(0) catalyst than a C-Cl bond. Therefore, computational models would likely predict that cross-coupling reactions would occur selectively at the C7 position. DFT calculations can quantify this by comparing the activation energies for the oxidative addition step at each of the three C-X bonds.

Directed Ortho-Metalation: If the molecule were to undergo deprotonation with a strong base, calculations could predict which aromatic proton is the most acidic and therefore the most likely to be removed, guiding synthetic strategy.

Illustrative Data Table: Predicted Regioselectivity in a Suzuki Coupling Reaction

Disclaimer: The following predictions are based on established principles of organometallic chemistry and computational models of similar systems. They are for illustrative purposes and require experimental validation.

| Reaction Site | Bond Type | Predicted Relative Activation Energy (Oxidative Addition) | Predicted Outcome |

| C1 | C-Cl | High | Unlikely to be the primary site of reaction under standard Suzuki conditions due to the high strength of the C-Cl bond compared to the C-Br bond. |

| C5 | C-Cl | High | Also unlikely to be the primary reaction site. The activation barrier would be comparable to the C1 position but may be slightly different due to steric and electronic environment. |

| C7 | C-Br | Low | This is the most probable site for the initial cross-coupling reaction. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, making this position the most synthetically accessible for functionalization via this method. |

In-depth Analysis of 7-Bromo-1,5-dichloroisoquinoline in Advanced Chemical Applications

The heterocyclic compound 7-Bromo-1,5-dichloroisoquinoline is a subject of specialized interest in the fields of advanced chemical synthesis and materials science. Its unique trifunctionalized isoquinoline structure, featuring bromine and chlorine substituents at specific positions, offers a versatile platform for the development of complex molecules and functional materials. This article explores the role of 7-Bromo-1,5-dichloroisoquinoline as a building block, its potential incorporation into functional materials, its use as a precursor for natural product analogues, and its application in the design of catalytic ligands.

Applications in Advanced Chemical Synthesis, Materials Science, and Precursor Chemistry

The strategic placement of three halogen atoms on the isoquinoline (B145761) core of 7-Bromo-1,5-dichloroisoquinoline provides multiple reactive sites. The differential reactivity of the bromo and chloro groups allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic pathways.

The isoquinoline scaffold is a privileged structure in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmacologically active compounds. nih.gov Halogenated isoquinolines, in particular, serve as key intermediates for the introduction of various functional groups through cross-coupling reactions. The bromine atom at the 7-position and the chlorine atoms at the 1- and 5-positions of 7-Bromo-1,5-dichloroisoquinoline can be selectively targeted by different catalytic systems.

For instance, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the sites of halogen substitution. semanticscholar.org The greater reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for a stepwise functionalization. This selective reactivity is crucial for the controlled construction of complex molecular architectures.

Table 1: Potential Cross-Coupling Reactions at Different Positions of 7-Bromo-1,5-dichloroisoquinoline

| Position | Halogen | Potential Cross-Coupling Partners | Catalytic System (Example) |

| 7 | Bromo | Boronic acids/esters, organostannanes, alkynes, alkenes | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |

| 1 | Chloro | Amines, alcohols, thiols (Nucleophilic Aromatic Substitution) | Often requires harsher conditions or specific catalysts |

| 5 | Chloro | Amines, alcohols, thiols (Nucleophilic Aromatic Substitution) | Reactivity can be influenced by other substituents |

This table is illustrative of the potential reactivity and is based on general principles of halogenated heterocycle chemistry.

While specific research on the incorporation of 7-Bromo-1,5-dichloroisoquinoline into functional materials is not extensively documented, the broader class of isoquinoline-based compounds has shown promise in materials science. amerigoscientific.comrsc.org The rigid, aromatic structure of the isoquinoline core can impart desirable thermal and electronic properties to polymers and organic semiconductors.

The halogenated sites on 7-Bromo-1,5-dichloroisoquinoline could serve as anchor points for polymerization or for attachment to a polymer backbone. The resulting materials could potentially exhibit interesting photophysical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of heavy atoms like bromine could also influence properties such as intersystem crossing, which is relevant for phosphorescent materials.

Isoquinoline alkaloids are a large and diverse family of natural products with a wide range of biological activities. rsc.org The synthesis of these complex molecules often relies on the use of pre-functionalized isoquinoline building blocks. While there are no direct reports of 7-Bromo-1,5-dichloroisoquinoline being used in the total synthesis of a specific natural product, its structural features make it a plausible precursor for analogues of naturally occurring isoquinolines. The ability to introduce substituents at the 1, 5, and 7 positions allows for the creation of a library of compounds with defined structural motifs for structure-activity relationship (SAR) studies.

The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, making isoquinoline derivatives attractive candidates for the design of ligands in catalysis. The substituents on the isoquinoline ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

7-Bromo-1,5-dichloroisoquinoline could be functionalized to introduce chelating groups, leading to the formation of bidentate or tridentate ligands. For example, substitution at the 1-position with a phosphine-containing group and at the 8-position (if accessible through further reactions) could yield a pincer-type ligand. Such ligands are of significant interest in transition metal catalysis for a variety of organic transformations.

**strategic Role in Rational Drug Design and Chemical Biology Research**

Application as a Privileged Scaffold for Structure-Activity Relationship (SAR) Studies at a Molecular Level

The 7-Bromo-1,5-dichloroisoquinoline core serves as an exemplary privileged scaffold for conducting detailed Structure-Activity Relationship (SAR) studies. The differential reactivity of the halogen substituents allows for selective and stepwise chemical modifications, providing a systematic approach to understanding how specific structural changes influence biological activity.

The chlorine atom at the 1-position of the isoquinoline (B145761) ring is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, amination at this position can introduce moieties that can form critical hydrogen bonds or salt bridges with biological targets. The bromine at the 7-position and the chlorine at the 5-position are more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.net This differential reactivity is crucial for building a comprehensive SAR profile.

A hypothetical SAR study on a series of derivatives of 7-Bromo-1,5-dichloroisoquinoline targeting a specific kinase might involve the following modifications and observations, as illustrated in the table below.

Table 1: Illustrative Structure-Activity Relationship of 7-Bromo-1,5-dichloroisoquinoline Derivatives

| Compound ID | Modification at C1 | Modification at C7 | Kinase Inhibitory Activity (IC₅₀, nM) | Notes on Interaction |

| Parent | -Cl | -Br | >10,000 | Inactive starting scaffold. |

| Derivative 1 | -NH(CH₃) | -Br | 5,200 | Introduction of a small amine shows weak activity. |

| Derivative 2 | -NH(Phenyl) | -Br | 1,500 | Aromatic amine at C1 improves potency, suggesting a potential pi-stacking interaction. |

| Derivative 3 | -NH(Phenyl) | -Phenyl | 250 | Suzuki coupling at C7 with a phenyl group significantly enhances activity, indicating a hydrophobic pocket. |

| Derivative 4 | -NH(Phenyl) | -4-pyridyl | 85 | Introduction of a nitrogen atom in the C7-aryl group suggests a key hydrogen bond acceptor site. |

| Derivative 5 | -NH(4-fluorophenyl) | -4-pyridyl | 45 | Addition of a fluorine atom to the C1-phenyl group further improves potency, likely through favorable electrostatic interactions. |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of an SAR study originating from the 7-Bromo-1,5-dichloroisoquinoline scaffold.

Such systematic modifications allow researchers to map the binding pocket of a target protein, identifying regions that require hydrogen bond donors or acceptors, hydrophobic interactions, or specific steric bulk. This molecular-level understanding is fundamental to rational drug design. bath.ac.ukacs.org

Design and Synthesis of Molecular Probes for Target Identification and Mechanistic Elucidation

The adaptable chemical nature of 7-Bromo-1,5-dichloroisoquinoline makes it an excellent starting point for the design and synthesis of molecular probes. These probes are indispensable tools in chemical biology for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action.

Molecular probes derived from this scaffold can be designed to incorporate various functionalities:

Affinity-based probes: By attaching a reactive group (e.g., an acrylamide (B121943) or a photo-activatable group) to a derivative of 7-Bromo-1,5-dichloroisoquinoline that has shown biological activity, researchers can create a tool to covalently label the target protein. Subsequent proteomic analysis can then identify the protein that has been tagged.

Fluorescent probes: A fluorophore can be appended to the isoquinoline core, often at a position determined by SAR studies to be tolerant of substitution without losing binding affinity. Such probes allow for the visualization of the compound's localization within cells and can be used in assays to monitor binding to the target protein in real-time.

The synthesis of such probes leverages the same selective chemistry used in SAR studies. For example, a fluorescent dye could be coupled to the 7-position via a Suzuki reaction, while the biologically active portion of the molecule is elaborated from the 1-position.

Computational Approaches (e.g., Molecular Docking, QSAR) in Guiding Derivatization for Specific Interactions

Computational methods are integral to modern drug discovery, and a scaffold like 7-Bromo-1,5-dichloroisoquinoline is well-suited for in silico analysis to guide its derivatization.

Molecular Docking studies can predict how derivatives of this isoquinoline might bind to the active site of a target protein. jddtonline.infonih.gov By computationally building a library of virtual compounds based on the 7-Bromo-1,5-dichloroisoquinoline core and docking them into a protein's crystal structure, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable binding energies and interactions. researchgate.netunair.ac.id For instance, docking could reveal that a larger, more hydrophobic substituent at the 7-position would better fill a specific pocket in the target protein, thus guiding the selection of boronic acids for a Suzuki coupling reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jddtonline.infonih.gov For a set of synthesized 7-Bromo-1,5-dichloroisoquinoline derivatives, a QSAR model can be built to identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for activity. This model can then be used to predict the activity of yet-to-be-synthesized derivatives, further streamlining the design process.

Table 2: Example of Descriptors Used in a QSAR Model for 7-Bromo-1,5-dichloroisoquinoline Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Influences cell permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can affect solubility and steric fit within the binding site. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Relates to hydrogen bonding potential and membrane permeability. |

| Dipole Moment | Measure of the molecule's overall polarity | Important for electrostatic interactions with the target. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Development of Chemical Tools for Investigating Cellular Pathways and Protein-Ligand Interactions

Beyond their potential as therapeutic agents, derivatives of 7-Bromo-1,5-dichloroisoquinoline can be developed into chemical tools to investigate cellular pathways and protein-ligand interactions. nih.govmdpi.com A potent and selective inhibitor derived from this scaffold can be used to probe the function of a specific protein within a complex signaling network.

For example, if a derivative is found to be a selective inhibitor of a particular enzyme in a cancer-related pathway, it can be used in cell-based assays to study the downstream effects of inhibiting that enzyme. This can help to validate the enzyme as a drug target and to understand the broader biological consequences of its inhibition.

The development of these chemical tools often involves an iterative process of synthesis, biological testing, and computational analysis. The versatility of the 7-Bromo-1,5-dichloroisoquinoline scaffold, with its multiple, selectively addressable positions, makes it an ideal starting point for such endeavors. The ability to fine-tune the properties of the molecule allows for the optimization of not only potency and selectivity but also other crucial characteristics for a chemical probe, such as cell permeability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-1,5-dichloroisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on an isoquinoline backbone. A common approach includes bromination at position 7 followed by dichlorination at positions 1 and 4. Key parameters include:

- Temperature control : Halogenation reactions often require low temperatures (0–5°C) to minimize side products.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for electrophilic substitutions .

- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate halogen positioning .

- Purity validation : Use column chromatography and NMR (¹H/¹³C) to confirm structural integrity .

- Experimental Design Tip : Include control reactions with varying stoichiometric ratios of Br₂ and Cl₂ to optimize yield .

Q. How can researchers characterize the purity and structural identity of 7-Bromo-1,5-dichloroisoquinoline?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., deshielded aromatic protons near halogens) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M]+ peak at m/z 276.94 for C₉H₄BrCl₂N) .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures ≥95% purity .

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 4-Bromo-1,5-dichloroisoquinoline) to resolve ambiguities .

Advanced Research Questions

Q. What factors explain contradictory biological activity data among halogenated isoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent positioning : Bioactivity varies with halogen placement (e.g., 5-Bromo-1,3-dichloroisoquinoline shows antiviral activity, while 6-Bromo-1-chloro derivatives lack efficacy) .

- Electronic effects : Electron-withdrawing groups (e.g., Cl, Br) modulate π-electron density, altering binding affinity to biological targets .

- Resolution Strategy :

- Perform SAR (Structure-Activity Relationship) studies using analogs with systematic halogen substitutions.

- Use computational modeling (e.g., DFT) to predict electronic profiles and binding modes .

Q. How can researchers design experiments to probe the reactivity of 7-Bromo-1,5-dichloroisoquinoline in cross-coupling reactions?

- Methodological Answer :

- Reaction screening : Test Pd-catalyzed Suzuki-Miyaura couplings with boronic acids to functionalize the bromine site.

- Parameter optimization :

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water .

- Temperature : 80–100°C for 12–24 hours.

- Analytical validation : Monitor reaction progress via TLC and isolate products using flash chromatography .

- Advanced Tip : Compare reactivity with other halogenated analogs (e.g., 7-Bromo-6-fluoro derivatives) to assess electronic/steric effects .

Q. What safety protocols are critical for handling 7-Bromo-1,5-dichloroisoquinoline in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of airborne particulates.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.